N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Description
N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a heterocyclic organic compound featuring a fused benzothiophene core, a quinoline backbone, and distinct substituents. The benzothiophene ring system (4,5,6,7-tetrahydro-1-benzothiophen-2-yl) is substituted at the 3-position with a carbamoyl group (-CONH₂), while the quinoline moiety at position 4 is linked to a 5-methylfuran-2-yl group.
Properties
CAS No. |
5700-37-8 |
|---|---|
Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3S/c1-13-10-11-19(30-13)18-12-16(14-6-2-4-8-17(14)26-18)23(29)27-24-21(22(25)28)15-7-3-5-9-20(15)31-24/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H2,25,28)(H,27,29) |
InChI Key |
XHWHYIKWLOMJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydrobenzothiophene Core
The tetrahydrobenzothiophene scaffold is synthesized via cyclization of a cyclohexenone precursor with sulfur-containing reagents. For example, treatment of 4-methylcyclohexenone with Lawesson’s reagent under reflux conditions yields the thiophene ring. The reaction proceeds as follows:
Introduction of the Carbamoyl Group
The 3-position carbamoyl group is introduced via nitration followed by reduction and carbamoylation:
-
Nitration : Nitration of the tetrahydrobenzothiophene using concentrated nitric acid and sulfuric acid at 0–5°C yields the 3-nitro derivative.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.
-
Carbamoylation : Reaction with phosgene (COCl₂) and subsequent treatment with aqueous ammonia converts the amine to a carbamoyl group:
Key Data :
-
Yield: 65–70% after purification by recrystallization (ethanol/water).
-
Characterization: (DMSO-): δ 1.65–1.85 (m, 4H, cyclohexane), 2.30 (s, 3H, CH₃), 6.95 (s, 1H, NH₂).
Synthesis of 2-(5-Methylfuran-2-yl)Quinoline-4-Carboxylic Acid
Friedländer Synthesis of Quinoline Core
The quinoline ring is constructed via the Friedländer reaction between 2-aminobenzaldehyde and a ketone bearing the furan substituent:
-
Preparation of 5-Methylfuran-2-yl Ketone :
Reaction of furan-2-carboxylic acid with methylmagnesium bromide (Grignard reagent) yields 2-acetyl-5-methylfuran . -
Cyclocondensation :
Heating 2-aminobenzaldehyde and 2-acetyl-5-methylfuran in polyphosphoric acid (PPA) at 120°C for 6 hours forms the quinoline core:
Oxidation to Carboxylic Acid
The 4-methyl group on the quinoline is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:
Key Data :
-
Yield: 80–85% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
-
Characterization: (CDCl₃): δ 2.45 (s, 3H, CH₃-furan), 7.15–8.50 (m, 8H, quinoline and furan).
Amide Bond Formation
Activation of Quinoline-4-Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO):
Coupling with Tetrahydrobenzothiophene Amine
The activated ester reacts with 2-amino-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of N,N-diisopropylethylamine (DIPEA) :
Reaction Conditions :
-
Temperature: Room temperature (25°C)
-
Time: 12–16 hours
-
Workup: Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 1:1).
Key Data :
-
Yield: 70–75%
-
Characterization:
Optimization and Challenges
Side Reactions and Mitigation
Scalability
-
Gram-Scale Synthesis : Pilot-scale reactions (10 g) show consistent yields (68–72%) with purity >98% (HPLC).
Comparative Analysis of Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrobenzothiophene | Lawesson’s reagent, THF | 65–70 | 95 |
| Quinoline Oxidation | KMnO₄, H₂SO₄ | 80–85 | 97 |
| Amide Coupling | EDC/HOBt, DIPEA | 70–75 | 98 |
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies focusing on its anticancer properties. Research indicates that derivatives of quinoline and benzothiophene frameworks exhibit selective cytotoxic effects against different cancer cell lines.
Case Studies
- Study on Cell Lines : A study evaluated the compound's efficacy against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative activity .
- In Vivo Studies : In vivo models have also been employed to assess the compound's therapeutic potential. These studies typically involve tumor-bearing mice treated with varying doses of the compound, showing reduced tumor growth compared to control groups.
Antimicrobial Applications
In addition to its anticancer properties, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has been investigated for its antimicrobial activity.
Antibacterial Activity
The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Screening : Compounds derived from similar scaffolds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing significant antibacterial activity with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound.
Key Structural Features
The presence of specific functional groups influences both the biological activity and the pharmacokinetic properties of the compound:
- Quinoline Core : Essential for anticancer activity.
- Benzothiophene Ring : Contributes to antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic components. Below is a detailed analysis of key analogs and their distinctions:
Substituent Variations on the Benzothiophene Core
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-propoxyphenyl)quinoline-4-carboxamide (): Key Difference: Replaces the carbamoyl (-CONH₂) group with a cyano (-CN) group. The 3-propoxyphenyl substituent (vs. 5-methylfuran) introduces bulkier hydrophobic character, which may influence solubility and membrane permeability .
- N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): Key Difference: Incorporates a methyl group on the benzothiophene ring (position 6) and substitutes quinoline with a 5-methylisoxazole ring. Impact: The isoxazole ring (vs. quinoline) modifies π-stacking interactions, while the 2-chlorophenyl group enhances lipophilicity. The additional methyl group may sterically hinder binding in certain targets .
Variations in the Aromatic Backbone
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Key Difference: Replaces the benzothiophene core with a thiadiazole ring and substitutes 5-methylfuran with a 4-methylphenyl group. Impact: Thiadiazole is a smaller heterocycle with distinct hydrogen-bonding capabilities.
- N-(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide (): Key Difference: Extends the benzothiophene ring to a cycloocta[b]thiophene system (8-membered ring) and introduces a 3,4-dichlorophenyl group.
Functional Group Modifications
- N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (): Key Difference: Substitutes quinoline with a phenyl-substituted oxazole ring. Impact: The oxazole ring’s polarity and smaller size may reduce π-π interactions compared to quinoline, while the phenyl group maintains hydrophobicity .
Implications of Structural Differences
- Pharmacokinetics : Lipophilic groups (e.g., 3-propoxyphenyl in ) may enhance membrane permeability but reduce aqueous solubility.
- Target Binding : Electron-withdrawing groups (e.g., -CN in ) could modulate interaction with enzymatic active sites.
- Metabolic Stability : Bulky substituents (e.g., cycloocta[b]thiophene in ) may hinder metabolic degradation.
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzothiophene moiety with quinoline and furan components. Its molecular formula is C20H20N2O3S, and it has a molecular weight of approximately 364.45 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realm of cancer treatment. The proposed mechanisms for this compound include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing new anticancer therapies.
- Apoptotic Pathways : The compound may induce apoptosis through mitochondrial-dependent pathways, increasing reactive oxygen species (ROS) levels in cells, which can trigger cell death.
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including those resistant to traditional therapies.
Anticancer Activity
A study focusing on quinoline derivatives highlighted the significant antiproliferative activity of compounds similar to this compound against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.010 - 0.042 | Tubulin inhibition |
| HeLa | Not specified | Apoptosis induction |
| HCT116 | Not specified | Cell cycle arrest |
These findings suggest that the compound may be a potent candidate for further development as an anticancer agent.
Case Studies
- Study on Quinoline Derivatives : A series of quinoline-based analogues were synthesized and tested for their biological activities. Among these, certain derivatives demonstrated significant inhibition of tubulin polymerization and induced apoptosis in MCF-7 cells through mitochondrial pathways .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the quinoline scaffold can enhance biological activity. For example, the introduction of specific substituents can improve selectivity and potency against cancer cells while reducing toxicity to normal cells.
Q & A
Q. What synthetic strategies are optimal for producing this compound with high purity and yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Core Benzothiophene Formation : Cyclization of substituted cyclohexanones with sulfur sources under reflux (e.g., Lawesson’s reagent) .
- Quinoline Carboxamide Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDCl/HOBt) at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Challenges : Competing side reactions (e.g., furan ring oxidation) require inert atmospheres (N₂/Ar) and low-temperature conditions .
Q. How can structural characterization be systematically validated?
Methodological Answer: Combine spectroscopic and computational techniques:
- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals from the benzothiophene and quinoline moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₃O₃S: 432.1382) .
- X-ray Crystallography : Resolve crystal packing effects on the carbamoyl group’s conformation .
Data Cross-Validation : Compare experimental IR (C=O stretch ~1650 cm⁻¹) with DFT-calculated vibrational spectra .
Q. What methodologies assess solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
- Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, monitoring degradation via LC-MS over 24 hours .
Critical Parameter : LogP (calculated ~3.2) indicates poor aqueous solubility, necessitating formulation with cyclodextrins or liposomal encapsulation .
Q. How is initial biological activity screened in vitro?
Methodological Answer:
- Enzyme Inhibition : Dose-response assays (IC₅₀) against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
Data Interpretation : Normalize to vehicle controls and validate with duplicate experiments (±10% variability threshold) .
Q. What computational models predict binding modes and pharmacokinetics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 8XJ) to simulate interactions with ATP-binding pockets .
- ADME Prediction : SwissADME calculates bioavailability radar (TPSA ~90 Ų; >4 violations of Lipinski’s rules indicate poor absorption) .
Limitation : Overestimation of furan’s metabolic stability; validate with hepatic microsome assays .
Advanced Research Questions
Q. How are mechanistic studies designed to elucidate target engagement?
Methodological Answer:
- Kinetic Analysis : Surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd) for receptor binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Knockdown Models : CRISPR/Cas9 gene editing to confirm target specificity in cellular assays .
Contradiction Management : If SPR and ITC data conflict (e.g., high affinity vs. low enthalpy), investigate allosteric binding or compound aggregation .
Q. What in vivo models evaluate efficacy and toxicity?
Methodological Answer:
- Xenograft Models : Administer 10–50 mg/kg (IP or oral) to nude mice with tumor volume monitored via caliper/bioluminescence .
- Toxicokinetics : Plasma/tissue LC-MS/MS at 0.5, 2, 8, 24 hours post-dose to calculate AUC and half-life .
- Off-Target Effects : Histopathology of liver/kidney and serum ALT/CRE levels .
Optimization : Adjust dosing schedules if Cmax exceeds IC₅₀ but causes weight loss >20% .
Q. How are contradictory data resolved in SAR studies?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., methylfuran vs. phenyl substitutions) using hierarchical clustering .
- Free-Energy Perturbation (FEP) : Simulate substituent effects on binding energy to prioritize synthetic targets .
Case Study : If 5-methylfuran improves potency but reduces solubility, introduce polar groups (e.g., -OH) at non-critical positions .
Q. What advanced techniques optimize reaction scalability?
Methodological Answer:
- Flow Chemistry : Continuous synthesis of benzothiophene intermediates with inline IR monitoring .
- DoE (Design of Experiments) : Taguchi methods to optimize temperature, catalyst loading, and solvent ratios (e.g., 80°C, 5 mol% Pd(OAc)₂, DMF/H₂O) .
Yield Improvement : Pilot-scale reactions (50 g) achieve 65% yield vs. 23% in lab-scale .
Q. How is metabolite profiling conducted to identify degradation pathways?
Methodological Answer:
- HR-MS/MS : Fragment ions (m/z 432 → 315) identify oxidative metabolites (e.g., furan epoxidation) .
- CYP450 Inhibition : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes .
Implications : Structural modifications (e.g., fluorine substitution) reduce CYP-mediated clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
